molecular formula C12H18OS B7844786 4-(3,4-Dimethylphenoxy)butane-1-thiol

4-(3,4-Dimethylphenoxy)butane-1-thiol

Cat. No.: B7844786
M. Wt: 210.34 g/mol
InChI Key: YZBRQCHGEQSKLD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)butane-1-thiol (CAS: 876896-12-7) is an organosulfur compound characterized by a butane chain substituted with a thiol (-SH) group at position 1 and a 3,4-dimethylphenoxy moiety at position 3. The compound was previously available at 98% purity but has since been discontinued, likely due to challenges in synthesis, stability, or application-specific limitations .

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-14/h5-6,9,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBRQCHGEQSKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position Effects on Phenoxy Moieties

The position of methyl groups on the phenoxy ring significantly influences physicochemical and biological properties:

  • 2,3-Dimethylphenoxy (e.g., 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione, ): This substitution pattern is associated with anti-mycobacterial activity, highlighting how ortho-methyl groups can optimize therapeutic efficacy .
  • 2,4,6-Trimethylphenoxy (e.g., HBK18, ): Increased steric hindrance here may reduce metabolic degradation in piperazine-based pharmaceuticals .

Table 1: Substituent Position Comparison

Compound Phenoxy Substituents Key Applications Reference
4-(3,4-Dimethylphenoxy)butane-1-thiol 3,4-dimethyl Discontinued (unknown)
HBK18 () 2,4,6-trimethyl Pharmacological
Pyrimidifen () 2,3-dimethyl Pesticide

Functional Group Variations

The terminal functional group dictates reactivity, solubility, and application:

  • Thiol (-SH) Group (target compound): High nucleophilicity and susceptibility to oxidation, which may limit shelf-life or necessitate stabilization strategies .
  • Ester (-COOCH3) (e.g., methyl 4-(3,4-dimethoxyphenyl)butanoate, ): Esters are more stable and hydrolyzable, often serving as prodrug intermediates .

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